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Executive Summary
Methyl 5-bromothiazole-4-carboxylate is a pivotal heterocyclic building block, distinguished

by its synthetically versatile thiazole core functionalized with both an electrophilic bromine atom

and a modifiable methyl ester. This guide provides an in-depth analysis of its core chemical

properties, reactivity, and established applications for researchers, scientists, and professionals

in drug development. We will explore its physicochemical characteristics, spectroscopic

signature, and key reaction pathways, including palladium-catalyzed cross-coupling and

nucleophilic substitution. Furthermore, this document details a validated synthetic protocol and

discusses the compound's role as a strategic intermediate in the synthesis of complex

molecules for medicinal chemistry and materials science.

Introduction to a Versatile Heterocyclic Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry and agrochemicals, prized for

its unique electronic properties and ability to engage in various biological interactions.[1]

Methyl 5-bromothiazole-4-carboxylate (CAS No. 913836-22-3) emerges as a particularly

valuable derivative. Its structure incorporates two key points of chemical reactivity: a bromine

atom at the C5 position, ideal for carbon-carbon and carbon-heteroatom bond formation, and a

methyl ester at the C4 position, which can be readily converted into amides, carboxylic acids,

or alcohols.[2][3] This dual functionality allows for sequential and divergent synthetic strategies,

making it a cornerstone intermediate for constructing complex molecular architectures. This
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guide serves to consolidate the known chemical data and synthetic utility of this compound,

providing a technical foundation for its effective application in research and development.

Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The fundamental properties

of Methyl 5-bromothiazole-4-carboxylate are summarized below.

Core Chemical Identifiers
Property Value Reference(s)

CAS Number 913836-22-3 [4]

Molecular Formula C₅H₄BrNO₂S [4]

Molecular Weight 222.06 g/mol [4]

Canonical SMILES COC(=O)C1=C(Br)SC=N1 [4]

InChIKey
AUJMFWXVFMHABB-

UHFFFAOYSA-N
[4]

Physical and Spectroscopic Data
The compound presents as a light yellow to orange solid under standard conditions.[4] Its

physical properties and key spectroscopic identifiers are crucial for reaction monitoring and

quality control.
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Property Value Reference(s)

Appearance Light yellow to orange solid [4]

Melting Point 98-101 °C [4]

Boiling Point 276 °C (at 760 mmHg) [4]

Solubility

Soluble in common organic

solvents such as ethanol, DMF,

and dichloromethane.

[5]

¹H NMR

(400 MHz, CDCl₃) δ ppm: 8.80

(s, 1H, thiazole C2-H), 3.99 (s,

3H, -OCH₃)

[6]

LC-MS (ES)

m/z 221.8 [M+H]⁺, 223.8

[M+2+H]⁺ (confirms bromine

presence)

[6][7]

Chemical Reactivity and Synthetic Utility
The synthetic power of Methyl 5-bromothiazole-4-carboxylate lies in the orthogonal reactivity

of its two primary functional groups. The electron-deficient nature of the thiazole ring, amplified

by the ester group, influences the reactivity of the C5-bromine, making it a suitable substrate

for a variety of transformations.

Reactivity at the C5-Position (C-Br Bond)
The bromine atom is the primary site for introducing molecular diversity. It readily participates in

numerous palladium-catalyzed cross-coupling reactions and can also undergo nucleophilic

substitution.

Palladium-Catalyzed Cross-Coupling: This is the most powerful application of the C5-bromo

group.

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids provides a robust

method for C-C bond formation. This reaction is fundamental in building bi-aryl scaffolds

common in pharmaceutical agents.[7][8][9]
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Stille Coupling: Coupling with organotin reagents offers an alternative, often

complementary, method for C-C bond formation.[10]

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a

copper(I) co-catalyst, yields aryl-alkyne structures, which are valuable intermediates and

structural motifs.[11]

Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond by coupling

with a wide range of amines, providing access to substituted anilines and related

structures.[12]

Cyanation: The bromine can be displaced by a cyanide group, typically using a copper(I)

cyanide source, to furnish the corresponding nitrile. This nitrile can then be hydrolyzed to a

carboxylic acid or reduced to an amine.[13]

Nucleophilic Aromatic Substitution (SNAAr): Under forcing conditions or with highly activated

nucleophiles, the bromine can be displaced directly. For example, heating with morpholine

can yield the 5-morpholinothiazole derivative.[14]

Reactivity at the C4-Position (Methyl Ester)
The methyl ester group offers a secondary handle for modification, typically explored after

functionalizing the C5 position.

Hydrolysis: The ester can be saponified under basic conditions (e.g., NaOH, LiOH) to yield

the corresponding thiazole-4-carboxylic acid. This transformation is thermodynamically

favorable.[3][15]

Amidation: Direct reaction with amines, often at elevated temperatures or with catalysts, can

convert the ester into a diverse range of amides.[2] This is a key step in synthesizing many

bioactive molecules, as the amide bond is a core feature of numerous drugs.[1]

Diagram of Synthetic Pathways
The following diagram illustrates the principal reactive pathways available for Methyl 5-
bromothiazole-4-carboxylate, highlighting its utility as a divergent synthetic intermediate.
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Methyl 5-bromothiazole-4-carboxylate

Suzuki Product
(Bi-aryl Thiazole)

   Pd cat., Base
   R-B(OH)₂

Stille Product
(Aryl/Vinyl Thiazole)

   Pd cat.
   R-Sn(Bu)₃

Sonogashira Product
(Alkynyl Thiazole)

   Pd/Cu cat., Base
   R-C≡CH

Buchwald Product
(Amino Thiazole)

   Pd cat., Base
   R₂NH

Cyano Thiazole   CuCN

Thiazole Carboxylic Acid

   NaOH or LiOH
   (Hydrolysis)

Thiazole Carboxamide

   R'₂NH, Heat
   (Amidation)
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Caption: Key synthetic transformations of Methyl 5-bromothiazole-4-carboxylate.
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Synthesis and Purification
The reliable synthesis of this intermediate is critical for its use in multi-step sequences. A

common and effective method involves the deaminative bromination of an amino-thiazole

precursor.

Recommended Synthetic Protocol
The following protocol is adapted from established literature procedures for the synthesis of

Methyl 5-bromothiazole-4-carboxylate from its 2-amino precursor.[4]

Reaction: Deaminative Bromination of Methyl 2-amino-5-bromothiazole-4-carboxylate

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux

condenser, add Methyl 2-amino-5-bromothiazole-4-carboxylate (1.0 eq).

Solvent Addition: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

Heating: Heat the reaction mixture to 80 °C under an inert nitrogen atmosphere.

Reagent Addition: Prepare a solution of tert-butyl nitrite (1.2 eq) in a minimal amount of

anhydrous DMF. Add this solution dropwise to the heated reaction mixture.

Reaction Monitoring: The reaction progress can be monitored by observing the cessation of

gas evolution (N₂). Completion can be confirmed by Thin Layer Chromatography (TLC) or

LC-MS analysis.

Work-up: Once the reaction is complete, cool the mixture to room temperature.

Purification: Concentrate the reaction mixture under reduced pressure to remove the DMF.

Directly load the crude residue onto a silica gel column. Elute using a gradient of ethyl

acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 20% ethyl

acetate) to isolate the pure product.

Characterization: The final product is typically obtained as a yellow solid (53% reported yield)

and should be characterized by NMR and MS to confirm its identity and purity.[4]

Synthesis and Purification Workflow
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Start: Methyl 2-amino-5-
bromothiazole-4-carboxylate

Add t-BuONO
in DMF at 80°C

Deaminative Bromination
(Gas Evolution)

Monitor by TLC/LC-MS

Cool & Concentrate

Reaction Complete

Silica Gel Column Chromatography
(Hexane/EtOAc gradient)

End: Pure Methyl 5-bromo-
thiazole-4-carboxylate

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of the title compound.

Applications in Research and Development
Methyl 5-bromothiazole-4-carboxylate serves as a strategic intermediate in several key

areas of chemical research.
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Medicinal Chemistry: It is a precursor for inhibitors of c-Jun N-terminal kinases (JNK), which

are implicated in various inflammatory diseases and neurodegenerative disorders.[12] It has

also been used in the synthesis of Aryl Hydrocarbon Receptor (AhR) agonists and potential

antiviral agents against Hepatitis B Virus (HBV).[6][13]

Agrochemicals: The thiazole core is present in many fungicides and pesticides. This

compound provides a convenient entry point for creating novel derivatives with potential

applications in crop protection.[10]

Materials Science: Heterocyclic compounds like this are used in the development of organic

dyes and electronic materials. The ability to form extended conjugated systems via cross-

coupling makes it a candidate for such applications.[5]

Safety and Handling
Proper handling is essential to ensure laboratory safety. The compound should be handled in a

well-ventilated area, preferably a fume hood, while wearing appropriate personal protective

equipment (PPE).

GHS Hazard Information
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Pictogram Signal Word
Hazard
Statement(s)

Precautionary
Statement(s)

Reference(s)

GHS07

(Exclamation

Mark)

Warning

H315: Causes

skin

irritation.H319:

Causes serious

eye

irritation.H335:

May cause

respiratory

irritation.

P261: Avoid

breathing

dust.P280: Wear

protective

gloves/eye

protection.P302+

P352: IF ON

SKIN: Wash with

plenty of

water.P305+P35

1+P338: IF IN

EYES: Rinse

cautiously with

water for several

minutes.

Remove contact

lenses, if present

and easy to do.

Continue rinsing.

[4]

Recommended Storage
For long-term stability, the compound should be stored in a tightly sealed container under an

inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, with recommended temperatures

between 2-8°C.[4]

Conclusion
Methyl 5-bromothiazole-4-carboxylate is a high-value, multifunctional building block with

well-defined physicochemical properties and a predictable reactivity profile. Its capacity to

undergo a wide array of chemical transformations, particularly palladium-catalyzed cross-

coupling at the C5-position and ester modifications at the C4-position, solidifies its role as a

critical intermediate in modern organic synthesis. The synthetic protocols and reactivity data

compiled in this guide provide a comprehensive resource for chemists aiming to leverage this
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versatile scaffold in the creation of novel pharmaceuticals, agrochemicals, and advanced

materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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